![molecular formula C13H21NO3S B7592234 N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide, also known as NBBS, is a chemical compound that has been increasingly studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities. NBBS has been shown to exhibit promising properties for use in various research fields, including neuroscience, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide is complex and involves multiple targets. It has been shown to enhance the activity of GABA-A receptors by binding to a specific site on the receptor. This leads to increased inhibitory neurotransmission and potential therapeutic effects in conditions such as anxiety and epilepsy.
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide has also been shown to inhibit the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide enhances the activity of GABA-A receptors and inhibits the activity of carbonic anhydrase enzymes. In vivo studies have shown that N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide exhibits anticonvulsant, analgesic, and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It has also been shown to exhibit high selectivity for its targets, making it a useful tool for studying specific biological processes.
However, N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide. One area of interest is the development of N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide derivatives with improved pharmacological properties, such as increased solubility and longer half-life. Another area of interest is the investigation of the potential therapeutic effects of N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide in various disease models, including epilepsy, chronic pain, and inflammation. Additionally, the use of N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide as a tool for studying the physiological roles of carbonic anhydrase enzymes warrants further investigation. Overall, N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide has shown promising properties for use in scientific research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzylamine with 3-bromobutane to form N-(4-methoxybenzyl)-3-bromobutylamine. This intermediate is then reacted with sodium ethanesulfonate to yield N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide. The synthesis of N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide has been shown to have potential applications in various research fields. In neuroscience, it has been studied for its ability to modulate the activity of GABA-A receptors, which are involved in the regulation of inhibitory neurotransmission. N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide has been shown to enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission and potential therapeutic effects in conditions such as anxiety and epilepsy.
In pharmacology, N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide has been studied for its potential as a drug candidate for the treatment of various diseases. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of conditions such as epilepsy, chronic pain, and inflammation.
In biochemistry, N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide has been studied for its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide has been shown to selectively inhibit the activity of certain carbonic anhydrase isoforms, making it a potential tool for studying the physiological roles of these enzymes.
Propiedades
IUPAC Name |
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-4-18(15,16)14-10-9-11(2)12-5-7-13(17-3)8-6-12/h5-8,11,14H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMOAMUMIABPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC(C)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)
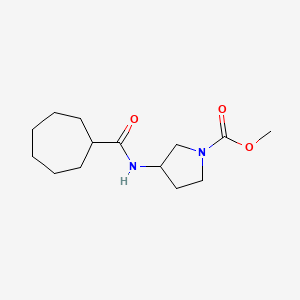

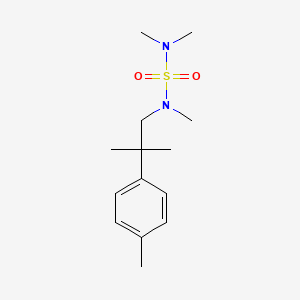
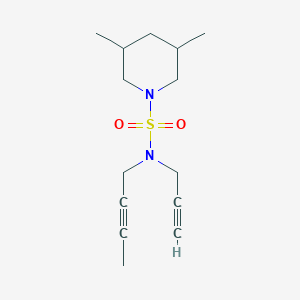
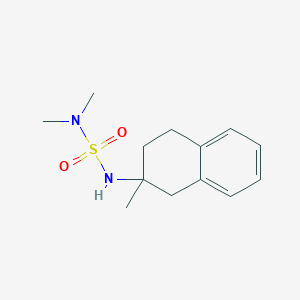
![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)
![[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7592220.png)
![1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)


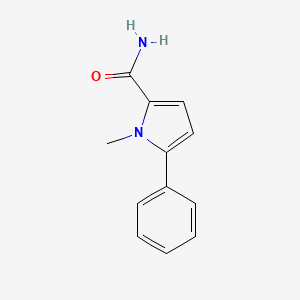
![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)